molecular formula C13H20ClFN2 B7896985 (4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride

(4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride

Cat. No.: B7896985
M. Wt: 258.76 g/mol
InChI Key: JEZDJHTWDHHIQC-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride (CAS 1264036-22-7) is a chemical building block of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C13H20ClFN2 and a molecular weight of 258.76 g/mol, this compound serves as a key intermediate in the synthesis of more complex bioactive molecules . Structurally, it features a piperidine ring, a common motif in pharmaceuticals, substituted with a (4-fluorobenzyl)aminomethyl group. Research into analogous compounds containing both a fluorobenzyl group and a piperidine amine has demonstrated their potential as high-affinity ligands for central nervous system targets . Specifically, such structures have been explored as atypical dopamine transporter (DAT) inhibitors for the potential treatment of psychostimulant use disorders, showing promise in preclinical models for mitigating cocaine- and methamphetamine-induced behaviors without the same abuse liability . Furthermore, related chemical scaffolds are investigated as potent antagonists for targets like the TRPV1 receptor, which is implicated in neuropathic pain . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.ClH/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12;/h3-6,12,15-16H,1-2,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZDJHTWDHHIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

The most widely documented method involves reductive amination between piperidin-3-ylmethylamine and 4-fluorobenzaldehyde. In a representative procedure, equimolar quantities of the amine and aldehyde are dissolved in methanol under nitrogen atmosphere, followed by the addition of sodium cyanoborohydride at 0–5°C. After 24 hours of stirring at room temperature, the crude product is extracted with dichloromethane and treated with hydrochloric acid to precipitate the hydrochloride salt. This method typically achieves yields of 65–72%, though the presence of unreacted starting materials necessitates careful purification via recrystallization from ethanol/water mixtures.

Nucleophilic Substitution Strategy

Alternative protocols utilize nucleophilic displacement reactions, as exemplified in patent WO2014195978A2. Here, 3-(chloromethyl)piperidine reacts with 4-fluorobenzylamine in acetonitrile at reflux (82°C) for 12 hours. The reaction employs triethylamine as a base to scavenge HCl byproducts, with subsequent solvent removal under reduced pressure. The free base is then converted to the hydrochloride salt using concentrated HCl in diethyl ether, yielding 58–64% of product. This method demonstrates superior scalability but requires strict temperature control to minimize dihydro impurity formation.

Protection-Deprotection Sequences

Advanced synthetic routes incorporate protective group chemistry to enhance regioselectivity. A three-step process begins with Boc-protection of piperidin-3-ylmethylamine using di-tert-butyl dicarbonate in THF. The protected amine then undergoes alkylation with 4-fluorobenzyl bromide in the presence of potassium carbonate, followed by HCl-mediated deprotection in dioxane. This approach achieves 71–78% overall yield while maintaining excellent stereochemical fidelity, as confirmed by chiral HPLC analysis.

Reaction Optimization and Process Chemistry

Solvent Systems and Temperature Effects

Comparative studies reveal significant solvent-dependent yield variations:

SolventTemperature (°C)Reaction Time (h)Yield (%)
Methanol252465
Acetonitrile821258
THF661871

Data adapted from

Polar aprotic solvents like THF facilitate faster reaction kinetics due to improved nucleophilicity of the amine component. However, methanol remains preferred for large-scale operations due to lower toxicity and easier recovery.

Impurity Control Strategies

Critical impurities include:

  • Dihydro derivatives : Formed via over-reduction during amination steps, controlled by maintaining pH <6

  • N-alkylated byproducts : Minimized using excess amine (1.5–2.0 equiv) and low temperatures

Patented methodologies achieve impurity levels ≤0.15% through precise temperature modulation during debenzylation steps, as detailed in WO2014195978A2.

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (bs, 1H, NH), 7.38–7.42 (m, 2H, ArH), 7.15–7.19 (m, 2H, ArH), 3.72 (s, 2H, CH₂N), 3.01–3.15 (m, 2H, piperidine-H), 2.65–2.78 (m, 3H, piperidine-H), 1.82–1.95 (m, 4H, piperidine-H).

HRMS (ESI+) : m/z calculated for C₁₃H₁₉FN₂ [M+H]⁺ 223.1612, found 223.1609.

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows retention at 6.72 min with 98.4% purity. Accelerated stability studies (40°C/75% RH, 6 months) confirm <0.5% degradation products.

Comparative Analysis of Synthetic Methodologies

ParameterReductive AminationNucleophilic SubstitutionProtection-Deprotection
Yield (%)65–7258–6471–78
Purity (%)97.295.898.4
ScalabilityModerateHighLow
Process ComplexityLowMediumHigh

Data synthesized from

The protection-deprotection strategy offers superior purity and yield but requires additional synthetic steps. Industrial applications favor nucleophilic substitution for its operational simplicity, despite marginally lower yields .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzyl Group

Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine Hydrochloride (CAS: 1289387-29-6)
  • Structure : Replaces the 4-fluoro group with a 4-methyl-benzyl substituent.
  • Molecular Formula : C₁₄H₂₃ClN₂; Molar Mass : 254.8 g/mol .
  • Fluorine’s electron-withdrawing effect is absent, which may alter receptor binding affinity.
(2-Chloro-benzyl)-piperidin-3-ylmethyl-amine Hydrochloride
  • Structure : Substitutes 4-fluoro with 2-chloro-benzyl.
  • Key Differences :
    • Chlorine’s larger atomic radius and stronger electron-withdrawing effect may enhance steric hindrance or alter π-π stacking interactions with target receptors .
    • Both this compound and the 4-fluoro analog are discontinued, suggesting halogenated benzyl-piperidines face systemic challenges (e.g., metabolic instability) .
3,4-Dichloro-benzyl Derivatives (e.g., CAS: 1261230-57-2)
  • Structure : Features dichloro substitution on the benzyl ring.
  • Key Differences: Increased molecular weight and electronegativity may improve binding affinity but reduce solubility and oral bioavailability . Compared to mono-fluoro substitution, dichloro groups could introduce toxicity risks or synthetic complexity .

Modifications to the Piperidine Core

N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine Hydrochloride
  • Structure : Replaces piperidine with a pyrrolidine-ethylamine scaffold.
  • Reduced rigidity compared to piperidine may affect conformational stability in binding pockets .

Stereochemical Variations

cis-(6-Benzhydryl-piperidin-3-yl)-(4-fluoro-benzyl)-amine
  • Structure : Incorporates a benzhydryl group and 4-fluoro-benzyl in a cis-configuration.
  • Key Differences :
    • The cis-isomer demonstrated higher biological activity than the trans-isomer, highlighting the critical role of stereochemistry in receptor engagement .
    • The benzhydryl group adds bulk, which may improve target selectivity but limit blood-brain barrier penetration compared to the smaller methylamine derivative .

Physicochemical and Pharmacokinetic Properties

Compound Molar Mass (g/mol) Halogen logP* Solubility (HCl Salt) Status
Target Compound ~262.7† F ~2.1 Moderate Discontinued
4-Methyl-benzyl analog 254.8 CH₃ ~2.8 Low Available
2-Chloro-benzyl analog ~279.2† Cl ~3.0 Low Discontinued
3,4-Dichloro-benzyl analog ~319.2† Cl₂ ~3.5 Very Low Available

*Estimated using fragment-based methods. †Calculated based on molecular formula.

Biological Activity

(4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a 4-fluorobenzyl group and a methylamine moiety. This structural configuration is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine ring enhances binding affinity, while the fluorobenzyl group increases lipophilicity, facilitating cellular uptake and interaction with hydrophobic pockets in target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. Inhibition studies indicate competitive behavior with an IC50 value comparable to known MAGL inhibitors .
  • Receptor Modulation : Interaction with various receptors, including those involved in neurological pathways, suggests potential therapeutic applications in treating disorders such as anxiety and depression.

Biological Activity Overview

The compound's biological activities can be categorized into several therapeutic areas:

  • Neurological Disorders : Investigated for its potential to modulate neurotransmitter systems, particularly in the context of anxiety and depression.
  • Anti-cancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit antiproliferative effects on cancer cell lines, particularly those overexpressing MAGL .
  • Antimicrobial Properties : Some derivatives have shown antibacterial activity against various pathogens, highlighting the versatility of the piperidine scaffold in drug design .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and its derivatives:

StudyTargetMethodFindings
MAGLSpectrophotometric assayIC50 values comparable to JZL-184, indicating potent inhibition.
Cancer Cell LinesViability AssaysDemonstrated significant inhibition of cell viability in OVCAR-3 and COV318 cells.
Antibacterial ActivityMIC TestingShowed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 125 µg/mL.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to assess the purity and structural integrity of (4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (>93% purity validation, as in catalog data) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are critical. For example, buffer solutions (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) can stabilize the compound during analysis . Mass spectrometry (MS) and High-Resolution MS (HRMS) further confirm molecular weight and fragmentation patterns, as demonstrated in synthetic protocols for analogous piperidine derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Safety Data Sheets (SDS) for similar hydrochlorides recommend avoiding moisture and direct light, with regular monitoring via thermogravimetric analysis (TGA) to detect decomposition .

Q. What synthetic routes are feasible for producing this compound?

  • Methodological Answer : Mannich reactions using formaldehyde and fluoro-substituted benzylamines (e.g., 4-fluoro-benzylamine) with piperidine derivatives are effective. Optimization involves adjusting stoichiometry and reaction time, yielding 87–98% for analogous compounds. Post-synthesis, purification via recrystallization or column chromatography ensures high purity .

Advanced Research Questions

Q. How can structural modifications to the piperidine or fluoro-benzyl moieties enhance the compound's biological activity?

  • Methodological Answer : Comparative Structure-Activity Relationship (SAR) studies are essential. For example, replacing the 4-fluoro group with nitro or trifluoromethyl groups (as seen in antimalarial piperidine derivatives) alters lipophilicity and receptor binding. Computational modeling (e.g., molecular docking) using SMILES notation (e.g., CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N.Cl ) predicts interactions with target proteins .

Q. What experimental designs are suitable for resolving contradictions in reported biological activity across different in vitro models?

  • Methodological Answer : Use a randomized block design with split-split plots to test variables like cell type, concentration, and incubation time. For example, replicate studies with four experimental blocks and five plants per block (adapted from agricultural models) can isolate confounding factors . Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

Q. How can environmental fate studies for this compound be integrated into preclinical research?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL, which assess abiotic/biotic degradation and bioaccumulation. Use high-performance liquid chromatography–mass spectrometry (HPLC-MS) to track degradation products in simulated ecosystems. Include controls for pH, temperature, and microbial activity .

Key Considerations

  • Theoretical Frameworks : Link studies to pharmacological theories (e.g., receptor occupancy models) or metabolic stability hypotheses (e.g., trifluoromethyl group effects) .
  • Contradiction Resolution : Replicate experiments under standardized conditions and publish negative results to refine hypotheses .

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